molecular formula C7H5F3N2O2 B1440850 4-Amino-2-(trifluoromethyl)nicotinic acid CAS No. 1018678-42-6

4-Amino-2-(trifluoromethyl)nicotinic acid

Cat. No. B1440850
M. Wt: 206.12 g/mol
InChI Key: UKMOKFFSCVITQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(trifluoromethyl)nicotinic acid is a novel chemical compound that has recently gained attention in scientific research. It is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines .


Synthesis Analysis

A practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been described . The process involves lithiating 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product . Subsequent directed C-4 lithiation of the carboxylation product afforded 4-iodo-2-(trifluoromethyl)nicotinic acid, which was coupled with tert-butyl carbamate under Pd-catalyzed conditions and followed by Boc deprotection to yield the title product in four steps and 50% overall yield .


Molecular Structure Analysis

The molecular formula of 4-Amino-2-(trifluoromethyl)nicotinic acid is C7H5F3N2O2 . Its molecular weight is 206.12 . The InChI code is 1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid include lithiation, carboxylation, iodination, palladium-catalyzed coupling, and Boc deprotection .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-(trifluoromethyl)nicotinic acid include a molecular weight of 206.12 , and it is recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Synthesis of Other Compounds

    • Field : Organic Chemistry
    • Application : 4-Amino-2-(trifluoromethyl)nicotinic acid is used in the synthesis of other compounds .
    • Method : 2-(Trifluoromethyl)pyridine is lithiated using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product .
    • Results : This method provides a practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid .
  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridines, which include 4-Amino-2-(trifluoromethyl)nicotinic acid, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Method : The specific methods of application in these industries are not detailed in the source .
    • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
  • Preparation of Pyridine Carboxamides

    • Field : Biochemistry
    • Application : 4-Amino-2-(trifluoromethyl)nicotinic acid is used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes of this application are not detailed in the source .
  • Synthesis of Pyrazolylcarboxanilides

    • Field : Biochemistry
    • Application : 4-Amino-2-(trifluoromethyl)nicotinic acid is used to synthesize pyrazolylcarboxanilides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .
    • Method : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes of this application are not detailed in the source .
  • Synthesis of Flonicamid

    • Field : Agrochemical Industry
    • Application : 4-Trifluoromethyl nicotinic acid is used for synthesizing a novel low-toxicity pyridine amide insect growth regulator insecticide flonicamid .
    • Method : The specific methods of application are not detailed in the source .
    • Results : Flonicamid obtained a temporary registration certificate of a pesticide product in China in 2007 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMOKFFSCVITQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677384
Record name 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(trifluoromethyl)nicotinic acid

CAS RN

1018678-42-6
Record name 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-amino-2-(trifluoromethyl)nicotinate (1.97 g, 8.97 mmol) in dioxane/methanol/water (3:2:1 ratio by volume) is added lithium hydroxide (0.365 g, 15.2 mmol). The mixture was heated at 85° C. for 8 hours. The reaction mixture was cooled to room temperature and conc. HCl was added dropwise to adjust the pH to 2-3. Saturated NaCl solution was added. The aqueous layer is extracted with ethyl acetate (12×). The organic layer is washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford 1.75 g (95%) of 4-amino-2-(trifluoromethyl)nicotinic acid as a yellow solid. 1H NMR (400 MHz, CD3OD), 8.09 (d, 1H), 6.93 (d, 1H), LC/MS (M+1)=207.1.
Quantity
1.97 g
Type
reactant
Reaction Step One
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0.365 g
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reactant
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dioxane methanol water
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solvent
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Li, FC Bi, RA Buzon, M Kang, RM Oliver, JF Sagal… - Synlett, 2010 - thieme-connect.com
… Scheme 2 Original synthesis of 4-amino-2-trifluoromethyl nicotinic acid. Reagents and conditions: (a) TMSCl, NaI, EtCN, reflux, 85%; (b) TMSCF 3 , KF (spray-dried), CuI, NMP, rt to 35 C…
Number of citations: 2 www.thieme-connect.com
B Li, L Samp, J Sagal, CM Hayward… - The Journal of …, 2013 - ACS Publications
Pyrido[4,3-d]pyrimidin-4(3H)-one (1) was prepared by reacting 2-trifluoromethyl-4-iodo-nicotinic acid (2) with amidine 9a catalyzed by Pd 2 (dba) 3 and Xantphos, followed by …
Number of citations: 44 pubs.acs.org
MT Didiuk, DA Griffith, JW Benbow, KKC Liu… - Bioorganic & medicinal …, 2009 - Elsevier
… Treatment of 6 with concentrated HI afforded a 1:1 mixture of the desired product, 4-amino-2-trifluoromethyl-nicotinic acid (7) and its amino ester derivative 8. The mixture was readily …
Number of citations: 27 www.sciencedirect.com

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